Dhodh-IN-11

Übersicht

Beschreibung

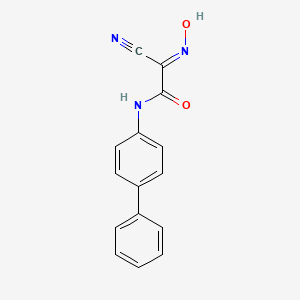

Dhodh-IN-11, also known as Compound 14b, is a derivative of Leflunomide . It is a weak inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme that plays a crucial role in the de novo pyrimidine production pathway . The pKa of this compound is 5.03 .

Synthesis Analysis

This compound is structurally related to Leflunomide and contains the furazan ring . It is designed from Compound 14a, which undergoes ring 4 scission under physiological pH conditions to afford the corresponding cyano-oximes this compound .

Molecular Structure Analysis

The molecular weight of this compound is 265.27, and its molecular formula is C15H11N3O2 .

Chemical Reactions Analysis

This compound is a weak inhibitor of DHODH . It does not inhibit DHODH at IC50 >100 µM .

Physical And Chemical Properties Analysis

This compound is a solid substance with a light yellow to yellow color . It has a solubility of 125 mg/mL in DMSO .

Wissenschaftliche Forschungsanwendungen

Inhibition in Rheumatoid Arthritis

Dhodh-IN-11, as a dihydroorotate dehydrogenase (DHODH) inhibitor, has shown potential in treating rheumatoid arthritis. The synthesis of acrylamide derivatives, including this compound, and their biological evaluation have demonstrated potent inhibitory activities. These inhibitors, particularly 2-Acrylamidobenzoic acid analog 11, have displayed significant effectiveness against rheumatoid arthritis in in vivo studies (Zeng et al., 2020).

Modulation of Glucose Metabolism

Recent studies have shown that this compound impacts glucose metabolism. Inhibition of DHODH, the enzyme targeted by this compound, reduces mitochondrial respiration and promotes glycolysis. This modulation of metabolic processes may have therapeutic implications for conditions like diabetes and obesity (Zhang et al., 2021).

Role in Cancer Therapy

This compound's role in inhibiting DHODH is emerging as a potential therapeutic approach in cancer treatment. The ability of DHODH inhibitors to impede the pyrimidine synthesis pathway, crucial for cancer cell proliferation, makes them attractive candidates for cancer therapies. The relationship between DHODH and tumor progression has been extensively studied, highlighting the enzyme's critical role in cancer cells' metabolism and mitochondrial function (Zhou et al., 2021).

Antimicrobial and Antiviral Applications

This compound, by targeting DHODH, has potential applications in treating infectious diseases. The enzyme is crucial in the synthesis of pyrimidines, which are necessary for the proliferation of various pathogens. This makes DHODH a target for the development of antimicrobial and antiviral drugs, particularly against diseases like malaria and certain viral infections (Vyas & Ghate, 2011).

Potential in Treating Autoimmune Diseases

The inhibition of DHODH by compounds like this compound is being explored for treating autoimmune diseases. By impacting the pyrimidine biosynthesis pathway, DHODH inhibitors can modulate the immune response, potentially providing therapeutic benefits in conditions such as multiple sclerosis and other autoimmune disorders (Munier-Lehmann et al., 2013).

Wirkmechanismus

Target of Action

Dhodh-IN-11 primarily targets Dihydroorotate Dehydrogenase (DHODH) . DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway . It is one of the top metabolic dependencies in T-cell acute lymphoblastic leukemia (T-ALL) and other rapidly proliferating cells .

Mode of Action

This compound, as a DHODH inhibitor, interacts with its target by inhibiting the enzymatic activity of DHODH . This inhibition leads to the rapid depletion of intracellular pyrimidine pools, forcing cells to rely on extracellular salvage . In the absence of sufficient salvage, this intracellular nucleotide starvation results in the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately, cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the de novo pyrimidine synthesis pathway . DHODH, the enzyme inhibited by this compound, catalyzes the conversion of dihydroorotate to orotate, a crucial step in this pathway . The inhibition of DHODH disrupts this pathway, leading to a shortage of pyrimidine nucleotides . This shortage forces cells to rely on the less efficient salvage pathway, leading to nucleotide starvation . Additionally, DHODH-generated Ubiquinol reduces mitochondrial membrane phospholipids hydroperoxides to lipids alcohol, thereby inhibiting the onset of ferroptosis .

Pharmacokinetics

It’s known that the efficiency of dhodh inhibitors like this compound can be affected by factors such as membrane lipid interactions .

Result of Action

The inhibition of DHODH by this compound results in several molecular and cellular effects. These include the inhibition of DNA and RNA synthesis, cell cycle arrest, and cell death . T lymphoblasts appear to be specifically and exquisitely sensitive to nucleotide starvation after DHODH inhibition . Certain subsets of T-ALL seem to have an increased reliance on oxidative phosphorylation when treated with DHODH inhibitors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, hypoxia conditions and distinctive membrane-associated characteristics of DHODH may be associated with the efficiency of DHODH inhibitors like this compound .

Safety and Hazards

Zukünftige Richtungen

DHODH, the rate-limiting enzyme of the de novo pyrimidine production pathway, is essential in the production of RNA and DNA and is overexpressed in malignancies such as AML, skin cancer, breast cancer, and lung cancer . Therefore, DHODH is a viable target for developing drugs to combat these cancers . Further studies are needed to understand the inhibitory mechanisms of synthesized scaffolds like Dhodh-IN-11 .

Eigenschaften

IUPAC Name |

(2E)-2-cyano-2-hydroxyimino-N-(4-phenylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c16-10-14(18-20)15(19)17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,20H,(H,17,19)/b18-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGFEIDPJVPFOM-NBVRZTHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C(=NO)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)/C(=N/O)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1263303-95-2 | |

| Record name | (E)-({[1,1'-biphenyl]-4-yl}carbamoyl)methanecarbonimidoyl cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)

![1-[(E)-2-Phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine](/img/structure/B2863458.png)

![1-((3-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2863459.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2863460.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2863462.png)

![2,4-Dimethyl-6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2863467.png)

![2-(o-tolyloxy)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2863469.png)